Benzyl-alpha,alpha-d2 bromide Benzyl-alpha,alpha-d2 bromide
Brand Name: Vulcanchem
CAS No.: 51271-29-5
VCID: VC20743186
InChI: InChI=1S/C7H7Br/c8-6-7-4-2-1-3-5-7/h1-5H,6H2/i6D2
SMILES: C1=CC=C(C=C1)CBr
Molecular Formula: C7H7Br
Molecular Weight: 173.05 g/mol

Benzyl-alpha,alpha-d2 bromide

CAS No.: 51271-29-5

Cat. No.: VC20743186

Molecular Formula: C7H7Br

Molecular Weight: 173.05 g/mol

* For research use only. Not for human or veterinary use.

Benzyl-alpha,alpha-d2 bromide - 51271-29-5

CAS No. 51271-29-5
Molecular Formula C7H7Br
Molecular Weight 173.05 g/mol
IUPAC Name [bromo(dideuterio)methyl]benzene
Standard InChI InChI=1S/C7H7Br/c8-6-7-4-2-1-3-5-7/h1-5H,6H2/i6D2
Standard InChI Key AGEZXYOZHKGVCM-NCYHJHSESA-N
Isomeric SMILES [2H]C([2H])(C1=CC=CC=C1)Br
SMILES C1=CC=C(C=C1)CBr
Canonical SMILES C1=CC=C(C=C1)CBr

Structural Properties and Chemical Composition

Molecular Structure

Benzyl-alpha,alpha-d2 bromide consists of a phenyl ring attached to a methylene group where the two hydrogen atoms have been replaced with deuterium atoms. The methylene carbon is also bonded to a bromine atom, creating a reactive center that can participate in numerous chemical transformations. The molecular structure can be represented as C₆H₅CD₂Br, highlighting the selective deuteration at the alpha position .

The structural integrity of the benzyl group in conjunction with the deuterated methylene unit creates a compound that exhibits characteristic reactivity patterns while providing valuable isotopic information. The carbon-deuterium bonds are slightly stronger than corresponding carbon-hydrogen bonds, which can lead to subtle kinetic isotope effects in certain reactions. These effects, though small in magnitude, provide valuable mechanistic insights when properly analyzed .

Physical Properties

The following table summarizes key physical properties of benzyl-alpha,alpha-d2 bromide:

PropertyValue/Description
CAS Number51271-29-5
Molecular FormulaC₇H₅D₂Br
Physical StateLiquid at room temperature
Deuterium ContentTypically 98 atom % D
ReactivitySimilar to benzyl bromide but with isotope effects
Primary ApplicationsMechanistic studies, isotope labeling, NMR experiments

Synthetic Applications and Transformation Reactions

Synthesis of Deuterated Amines

Benzyl-alpha,alpha-d2 bromide serves as a key precursor in the synthesis of deuterated amines, particularly benzyl-alpha,alpha-d2-amine (CAS: 15185-02-1). This transformation typically involves a multi-step reaction process. One established synthetic route employs sodium azide in N,N-dimethylformamide under inert atmosphere conditions at elevated temperatures (approximately 100°C), followed by reduction with triphenylphosphine and water in tetrahydrofuran at room temperature .

The synthesis proceeds through the following general pathway:

  • Nucleophilic substitution of bromide with azide

  • Reduction of the resulting azide to form the primary amine

This synthetic approach maintains the deuterium labeling at the alpha position, resulting in a valuable deuterated amine with molecular formula C₇H₇D₂N and molecular weight of 109.17 .

Nucleophilic Substitution Reactions

Benzyl-alpha,alpha-d2 bromide readily participates in nucleophilic substitution reactions, resembling the chemistry of non-deuterated benzyl bromide. The bromine atom serves as an excellent leaving group, facilitating reactions with various nucleophiles including amines, thiols, alcohols, and carboxylates. These reactions typically proceed through an SN2 mechanism, where the stereochemistry at the alpha carbon can be inverted. The presence of deuterium atoms at this position allows researchers to track these transformations through spectroscopic analysis, providing valuable mechanistic insights .

The reactivity of the bromide functionality makes this compound particularly useful in synthetic organic chemistry for introducing the deuterated benzyl group into various molecular scaffolds. The preservation of the deuterium label throughout these transformations enables researchers to trace the fate of specific molecular fragments in complex reaction sequences .

Analytical Applications and Spectroscopic Significance

NMR Spectroscopy Applications

The deuterium atoms in benzyl-alpha,alpha-d2 bromide provide distinctive characteristics in NMR spectroscopy. In ¹H NMR, the absence of signals from the methylene protons creates a simplified spectrum compared to non-deuterated benzyl bromide. The deuterium atoms themselves can be observed using ²H NMR spectroscopy, providing additional structural confirmation. This spectroscopic distinction is particularly valuable in monitoring reactions and verifying the incorporation of the deuterated benzyl group into various molecular structures .

The carbon attached to deuterium also exhibits characteristic splitting patterns and isotope shifts in ¹³C NMR spectroscopy. These spectroscopic features make benzyl-alpha,alpha-d2 bromide an excellent tool for structural elucidation and mechanistic investigations. Researchers can track the fate of the deuterated carbon through various transformations, providing insights into reaction mechanisms that would be difficult to obtain without isotopic labeling .

Product SpecificationPurityPrice RangeEstimated Delivery
Benzyl-α,α-d2 Bromide (REF: 3U-D5364)98 atom % D200.00 €April 2025
Benzyl-α,α-d2 Bromide (REF: TR-B233656)Not specified94.00-119.00 €June 2025
(Bromomethyl-d2)benzene (REF: IN-DA00DAM2)98%Not availableDiscontinued

This pricing structure reflects the specialized nature of the compound and the technical challenges associated with achieving high levels of deuterium incorporation .

Production Considerations

The synthesis of benzyl-alpha,alpha-d2 bromide typically involves specialized techniques to incorporate deuterium specifically at the alpha position. These methods often require deuterated starting materials and carefully controlled reaction conditions to maximize deuterium incorporation while minimizing exchange with environmental hydrogen. The technical challenges associated with producing high-purity deuterated compounds contribute to the relatively high cost and limited availability of this specialized reagent .

Recent Research Developments and Future Prospects

Mechanistic Investigations in Catalysis

Recent studies involving benzyl derivatives in copper-catalyzed reactions have provided insights into reaction mechanisms that may be further elucidated using deuterated analogs such as benzyl-alpha,alpha-d2 bromide. Research has demonstrated that benzyl groups can participate in various radical-mediated transformations, with mechanisms potentially involving hydrogen atom transfer, single-electron transfer, and radical intermediates .

In copper-catalyzed α-alkylation reactions, benzyl derivatives have been shown to undergo transformations potentially involving benzylic radical intermediates. The use of deuterated analogs in such systems could provide valuable mechanistic insights through kinetic isotope effects and tracking of deuterium incorporation patterns. These mechanistic studies contribute to broader understanding of organometallic catalysis and radical chemistry .

Applications in Medicinal Chemistry and Drug Development

Deuterated compounds have gained increasing attention in medicinal chemistry due to potential improvements in metabolic stability and pharmacokinetic properties. Benzyl-alpha,alpha-d2 bromide serves as a valuable reagent for introducing deuterated benzyl groups into pharmaceutical candidates. The selective incorporation of deuterium can influence metabolic pathways, potentially extending drug half-life or altering metabolite profiles .

The unique properties of deuterated pharmaceuticals have led to increased interest in synthetic methods for incorporating deuterium at specific positions. Benzyl-alpha,alpha-d2 bromide provides a convenient route to deuterated benzyl ethers, amines, and thioethers, which are common structural motifs in many drug candidates. The continued development of deuterated pharmaceuticals may expand the demand for specialized reagents like benzyl-alpha,alpha-d2 bromide in the coming years .

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